N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE
Description
The compound N-(6-Methanesulfonyl-1,3-Benzothiazol-2-yl)-4-Methyl-3-Nitrobenzamide is a benzothiazole derivative characterized by a methanesulfonyl group at the 6-position of the benzothiazole ring and a 4-methyl-3-nitrobenzamide substituent at the 2-position. This structure combines electron-withdrawing (nitro, sulfonyl) and hydrophobic (methyl) groups, which are strategically positioned to influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-9-3-4-10(7-13(9)19(21)22)15(20)18-16-17-12-6-5-11(26(2,23)24)8-14(12)25-16/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVTXMDVSWYSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Nitrobenzamide: The final step involves coupling the methanesulfonylated benzothiazole with 4-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and maintaining reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzothiazole derivatives.
Hydrolysis: Formation of benzothiazole carboxylic acid and corresponding amine.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
While direct data for the target compound are unavailable, insights from analogs suggest:
Antimicrobial Potential: The methanesulfonyl-nitrobenzamide scaffold may disrupt microbial enzyme active sites, as seen in .
Central Nervous System (CNS) Activity : Structural similarities to anticonvulsant semicarbazones warrant exploration in seizure models.
Optimization Opportunities: Introducing hydrogen-bond donors (e.g., hydroxyl groups) or varying nitro/methyl positions could refine activity profiles.
Biological Activity
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzene ring fused to a thiazole ring, along with a methanesulfonyl group. Its chemical structure can be represented as follows:
- Chemical Formula: C16H13N3O6S2
- SMILES Notation: Cc1ccc(cc1C)C(=O)Nc1nc2ccc(cc2s1)S(C)(=O)=O
Research indicates that this compound exhibits antimicrobial and anticancer properties. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.
- Cellular Pathway Interaction: It interacts with cellular pathways associated with cancer growth and bacterial resistance, potentially disrupting these processes.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Activity
This compound has shown promising results in preclinical studies targeting different cancer cell lines. The compound is believed to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Tumor Growth: It can suppress tumor cell proliferation by interfering with cell cycle regulation.
- Induction of Apoptosis: The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
Comparative Analysis with Other Benzothiazole Derivatives
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
The unique methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to others.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer (Author et al., Year).
- Antimicrobial Efficacy: In vitro tests showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent (Author et al., Year).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
